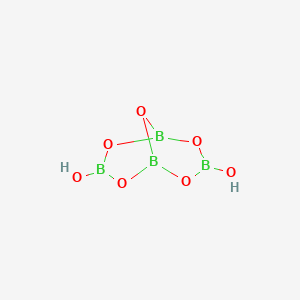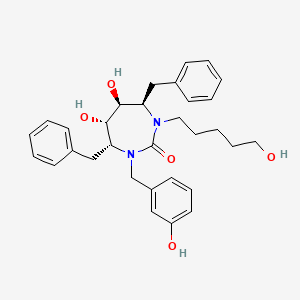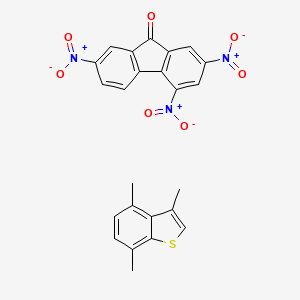
3,4,7-Trimethyl-1-benzothiophene;2,4,7-trinitrofluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,7-Trimethyl-1-benzothiophene: and 2,4,7-trinitrofluoren-9-one are two distinct chemical compounds with unique properties and applications. 3,4,7-Trimethyl-1-benzothiophene is a heterocyclic compound containing sulfur, while 2,4,7-trinitrofluoren-9-one is a nitro-substituted fluorenone derivative. Both compounds have garnered interest in various fields of scientific research due to their distinct chemical structures and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,4,7-Trimethyl-1-benzothiophene: can be synthesized through several methods, including the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of 3,4,7-trimethyl-1-benzothiophene with sulfur sources in the presence of catalysts .
2,4,7-trinitrofluoren-9-one: is typically synthesized through nitration reactions. The process involves the nitration of fluorenone using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of these compounds often involves scaling up the laboratory synthesis methods. For 3,4,7-trimethyl-1-benzothiophene , large-scale production may involve continuous flow reactors to ensure consistent quality and yield . For 2,4,7-trinitrofluoren-9-one , industrial nitration processes are optimized to minimize by-products and maximize yield .
Analyse Chemischer Reaktionen
Types of Reactions
3,4,7-Trimethyl-1-benzothiophene: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
2,4,7-trinitrofluoren-9-one: primarily undergoes:
Reduction: The nitro groups can be reduced to amines.
Substitution: Nucleophilic substitution reactions can occur at the nitro-substituted positions.
Common Reagents and Conditions
For 3,4,7-trimethyl-1-benzothiophene :
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents like halogens and nitrating agents are used under acidic conditions.
For 2,4,7-trinitrofluoren-9-one :
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic medium are commonly used.
Substitution: Strong nucleophiles like amines and thiols are employed.
Major Products Formed
3,4,7-Trimethyl-1-benzothiophene: Oxidation yields sulfoxides and sulfones, while substitution reactions yield various substituted derivatives.
2,4,7-trinitrofluoren-9-one: Reduction yields amino derivatives, and substitution reactions yield substituted fluorenones.
Wissenschaftliche Forschungsanwendungen
3,4,7-Trimethyl-1-benzothiophene: has applications in:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Material Science: Incorporated into polymers and materials for enhanced properties.
2,4,7-trinitrofluoren-9-one: is utilized in:
Analytical Chemistry: Used as a reagent for detecting and quantifying various analytes.
Pharmaceutical Research: Investigated for its potential biological activities.
Wirkmechanismus
The mechanism of action for these compounds varies based on their applications.
3,4,7-Trimethyl-1-benzothiophene: interacts with various molecular targets through its sulfur-containing heterocyclic structure, which can engage in π-π interactions and hydrogen bonding .
2,4,7-trinitrofluoren-9-one: exerts its effects primarily through its nitro groups, which can undergo redox reactions and interact with biological molecules through electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
3,4,7-Trimethyl-1-benzothiophene: can be compared to other benzothiophene derivatives such as:
- 2,3,4-trimethyl-1-benzothiophene
- 3,5,7-trimethyl-1-benzothiophene
2,4,7-trinitrofluoren-9-one: can be compared to other nitro-substituted fluorenones such as:
- 2,4,5-trinitrofluoren-9-one
- 2,4,7-trinitrofluoren-9-ol
These comparisons highlight the unique reactivity and applications of 3,4,7-trimethyl-1-benzothiophene and 2,4,7-trinitrofluoren-9-one due to their specific substitution patterns and functional groups.
Eigenschaften
CAS-Nummer |
1108-42-5 |
|---|---|
Molekularformel |
C24H17N3O7S |
Molekulargewicht |
491.5 g/mol |
IUPAC-Name |
3,4,7-trimethyl-1-benzothiophene;2,4,7-trinitrofluoren-9-one |
InChI |
InChI=1S/C13H5N3O7.C11H12S/c17-13-9-3-6(14(18)19)1-2-8(9)12-10(13)4-7(15(20)21)5-11(12)16(22)23;1-7-4-5-8(2)11-10(7)9(3)6-12-11/h1-5H;4-6H,1-3H3 |
InChI-Schlüssel |
BHJXLRIGIYSJGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CSC2=C(C=C1)C)C.C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


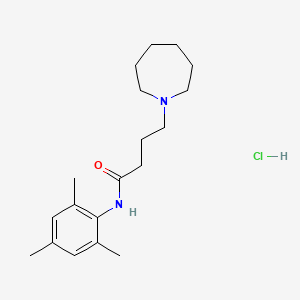
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12736991.png)
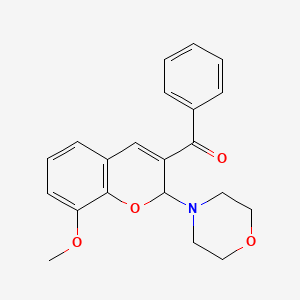
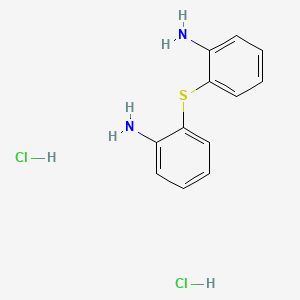


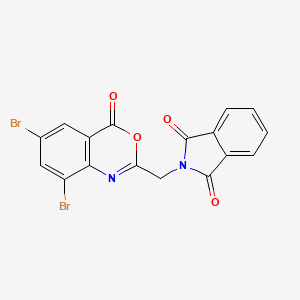
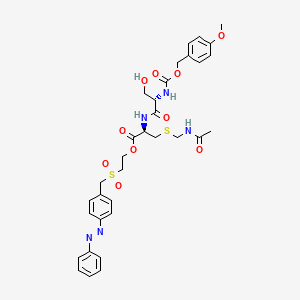

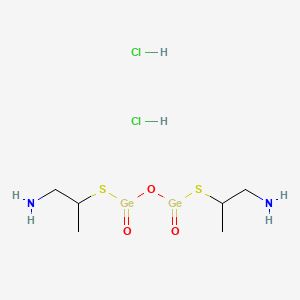
![2,6-dimethyl-4-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]morpholine;oxalic acid](/img/structure/B12737050.png)
